
Peroxymonosulfuric acid, dipotassium salt
Overview
Description
Peroxymonosulfuric acid, dipotassium salt, commonly referred to as potassium peroxymonosulfate or Oxone®, is a triple salt mixture with the formula 2KHSO₅·KHSO₄·K₂SO₄ (CAS No. 70693-62-8; 37222-66-5) . It is a stable, water-soluble white powder that acts as a versatile oxidizing agent. The active component, KHSO₅, derives from peroxymonosulfuric acid (H₂SO₅, Caro’s acid), which is highly unstable in its pure form .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peroxymonosulfuric acid, dipotassium salt, is typically prepared by reacting potassium hydroxide with peroxymonosulfuric acid. The reaction can be represented as follows:
H2SO5+2KOH→K2SO5+2H2O
Industrial Production Methods
In industrial settings, peroxymonosulfuric acid is generated in situ by combining oleum (fuming sulfuric acid) with hydrogen peroxide. The resulting solution is then neutralized with potassium hydroxide to crystallize the dipotassium salt. This method ensures a high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Peroxymonosulfuric acid, dipotassium salt, primarily undergoes oxidation reactions due to its strong oxidizing nature. It can oxidize a wide range of organic and inorganic compounds.
Common Reagents and Conditions
Oxidation of Aldehydes to Carboxylic Acids: This reaction typically occurs in the presence of water and under mild acidic conditions.
Oxidation of Sulfides to Sulfones: This reaction is carried out in an aqueous medium, often at room temperature.
Epoxidation of Alkenes: This reaction requires the presence of an alkene and is usually conducted at room temperature.
Major Products Formed
Carboxylic Acids: From the oxidation of aldehydes.
Sulfones: From the oxidation of sulfides.
Epoxides: From the epoxidation of alkenes.
Scientific Research Applications
Disinfection and Antimicrobial Applications
Peroxymonosulfuric acid is widely recognized for its disinfectant properties. It is effective against a range of pathogens, including bacteria and viruses.
Case Study: Virucidal Efficacy
A study evaluated the virucidal effects of potassium monopersulfate against various viruses, including Newcastle disease virus and avian influenza virus. The results indicated that potassium monopersulfate could effectively inactivate these viruses even in the presence of organic materials, showcasing its potential as a disinfectant in biosecurity applications .
Pathogen | Inactivation Time (ppm) | Conditions |
---|---|---|
Salmonella Infantis | 5 sec (5000 ppm) | Absence of organic materials |
Escherichia coli | 30 sec (1250 ppm) | Presence of 5% FBS (organic) |
Newcastle disease virus | Not specified | Virus-spiked clothes |
Avian influenza virus | Not specified | Virus-spiked rayon sheet |
Environmental Remediation
Potassium peroxymonosulfate shows promise in environmental applications, particularly in the degradation of contaminants.
Case Study: Prion Degradation
Research demonstrated that peroxymonosulfate can rapidly degrade prion proteins associated with transmissible spongiform encephalopathies. The study highlighted the effectiveness of transition metal-catalyzed decomposition to enhance degradation rates, indicating its potential for remediation of prion-contaminated surfaces .
Water Treatment
The compound is utilized in water treatment processes due to its strong oxidizing ability.
Comparison of Disinfectants
A systematic study compared the disinfection effects of ozone, hydrogen peroxide, and peroxymonosulfate on MS2 coliphage in water. The findings revealed that peroxymonosulfate achieved significant viral inactivation rates within a short contact time, making it a viable option for water disinfection .
Oxidant | Concentration (g/L) | Inactivation Rate (Log Reduction) |
---|---|---|
Ozone | 0.3 | 5.0 at 30 min |
Hydrogen Peroxide | 0.25 | 3.0 at 120 min |
Peroxymonosulfate | 0.3 | 4.0 at 30 min |
Industrial Applications
In industry, potassium peroxymonosulfate is employed as an oxidizing agent in various processes.
Applications in Polymerization and Cleaning
The compound is used as an initiator for polymerization reactions and as an etchant in the plastics industry. Additionally, it is effective for cleaning applications, such as removing organic residues from substrates .
Mechanism of Action
The compound exerts its effects through its strong oxidizing properties. It generates reactive oxygen species, which can oxidize various substrates. The molecular targets include organic compounds such as aldehydes, sulfides, and alkenes. The pathways involved typically include the formation of intermediate radicals, which then react with the substrates to form the final oxidized products .
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 614.76 g/mol (triple salt) .
- Oxidizing Strength : Generates reactive species like chlorine (Cl₂) and hypochlorous acid (HOCl) when combined with NaCl in water .
- Applications : Organic synthesis (epoxidation, Dakin reaction), disinfection, and water treatment .
Potassium Peroxydisulfate (K₂S₂O₈)
CAS No.: 7727-21-1 Molecular Weight: 270.33 g/mol .
Key Differences :
- Reactivity: Peroxymonosulfate is more selective in oxidation reactions (e.g., converting aldehydes to acids), whereas peroxydisulfate is better suited for radical-initiated processes .
- Stability : The triple salt formulation enhances stability compared to pure KHSO₅, while peroxydisulfate is inherently stable but hygroscopic .
Sodium Persulfate (Na₂S₂O₈)
CAS No.: 7775-27-1 .
Property | Dipotassium Peroxymonosulfate | Sodium Persulfate |
---|---|---|
Cation | Potassium | Sodium |
Solubility in Water | High | Moderate |
Oxidizing Potential | 1.82 V (vs. SHE) | 2.01 V (vs. SHE) |
Applications | Spa water treatment, epoxidation | Soil remediation, hair bleach |
The dipotassium salt’s chlorine-generating ability makes it superior for disinfection .
Caro’s Acid (H₂SO₅)
CAS No.: 7722-86-3 .
Property | Dipotassium Peroxymonosulfate | Caro’s Acid |
---|---|---|
Stability | Stable as triple salt | Explosive in pure form |
Handling | Safe at room temperature | Requires in-situ generation |
Industrial Use | Broad (pre-made reagent) | Limited due to instability |
Note: Caro’s acid is rarely used directly; its potassium salt (KHSO₅) in the triple salt mixture is preferred for safe storage and handling .
Data Tables
Table 1: Structural and Functional Comparison
Compound | Formula | Peroxide Bonds | Key Applications |
---|---|---|---|
Dipotassium Peroxymonosulfate | 2KHSO₅·KHSO₄·K₂SO₄ | 1 | Organic synthesis, disinfection |
Potassium Peroxydisulfate | K₂S₂O₈ | 1 | Polymerization, etching |
Sodium Persulfate | Na₂S₂O₈ | 1 | Soil remediation |
Biological Activity
Peroxymonosulfuric acid, dipotassium salt (commonly known as potassium peroxymonosulfate or Oxone) is an inorganic compound with significant biological activity, primarily recognized for its strong oxidizing properties. This article delves into its biological activity, applications in disinfection, and relevant research findings.
Chemical Structure and Properties
Potassium peroxymonosulfate is represented by the chemical formula and is a component of Caro's acid. It exists as a white solid and is known for its high oxidizing potential, with a standard electrode potential of +2.51 V, making it a potent oxidizing agent in various chemical reactions .
The biological activity of potassium peroxymonosulfate is primarily attributed to its ability to generate reactive oxygen species (ROS) upon decomposition. These ROS can effectively disrupt cellular functions in microorganisms, leading to cell death. The mechanism involves the oxidation of essential cellular components such as proteins, lipids, and nucleic acids .
Antimicrobial Activity
Broad-Spectrum Disinfection:
Potassium peroxymonosulfate exhibits broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. It has been shown to be effective against non-enveloped viruses and various bacterial strains including Escherichia coli and Staphylococcus aureus.
Case Studies on Disinfection Efficacy
-
Disinfection Under Low-Temperature Conditions:
A study evaluated the efficacy of potassium peroxymonosulfate alongside other disinfectants (e.g., peracetic acid and hydrogen peroxide) on bacterial pathogens at low temperatures. Results indicated that all three disinfectants exhibited strong bactericidal properties, achieving a reduction of ≥ 3 Log10 CFU/mL after just 2.5 minutes of treatment. Notably, potassium peroxymonosulfate showed comparable effectiveness to peracetic acid against E. coli and S. aureus at low temperatures . -
Effectiveness Against Spores:
Another investigation focused on the activity of potassium peroxymonosulfate against Bacillus subtilis spores under low-temperature conditions. While it showed limited effectiveness compared to peracetic acid, it still contributed to overall microbial reduction in conjunction with other agents .
Applications in Various Fields
Potassium peroxymonosulfate is utilized across multiple industries due to its versatile properties:
- Water Treatment: Used for disinfecting water supplies and treating wastewater.
- Food Industry: Employed as a sanitizer for food contact surfaces.
- Healthcare: Incorporated in formulations for sterilization and disinfection of medical instruments.
- Cosmetics: Acts as an antimicrobial agent in personal care products.
Stability and Handling
Potassium peroxymonosulfate is relatively stable when stored under dry conditions but can decompose over time, losing about 1% activity monthly if not properly maintained . Its stability is influenced by pH levels; it reaches a minimum stability at pH 9 .
Summary of Biological Activity
The following table summarizes the biological activities and applications of potassium peroxymonosulfate:
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing dipotassium peroxymonosulfate while minimizing decomposition risks?
Dipotassium peroxymonosulfate is typically synthesized via salt formation reactions. A common approach involves neutralizing peroxymonosulfuric acid with potassium hydroxide under controlled pH and temperature (≤5°C) to prevent premature decomposition . Alternatively, electrochemical methods using platinum electrodes in sulfuric acid solutions can generate peroxymonosulfate ions, followed by potassium salt precipitation . Critical parameters include maintaining low temperatures (<10°C) and avoiding organic contaminants that accelerate decomposition.
Q. How can the stability of dipotassium peroxymonosulfate solutions be quantified under varying storage conditions?
Stability is assessed via iodometric titration to measure active oxygen content over time. Solutions should be stored in dark, inert containers at pH 3–4 (adjusted with dilute H2SO4) to reduce radical formation. Accelerated aging studies at 25–40°C can model decomposition kinetics, with Arrhenius plots used to predict shelf life . Note that UV-Vis spectroscopy at 254 nm (O-O bond absorbance) provides complementary degradation data .
Advanced Research Questions
Q. What mechanistic pathways explain dipotassium peroxymonosulfate’s role in advanced oxidation processes (AOPs)?
In AOPs, the compound acts as a precursor for sulfate radicals (SO4^•−) via homolytic cleavage of the peroxide bond (O-O). Activation methods include:
- Thermal activation : Heating to 50–70°C generates radicals with an activation energy of ~140 kJ/mol .
- Transition metal catalysis : Co(II) or Fe(II) ions facilitate electron transfer, reducing the activation barrier (Ea ≈ 80–100 kJ/mol) . Competing pathways, such as hydroxyl radical (•OH) formation via water oxidation, require pH-dependent analysis (dominant at pH >7) .
Q. How do coexisting anions (e.g., chloride, carbonate) influence the oxidative efficiency of dipotassium peroxymonosulfate in complex matrices?
Chloride ions (Cl⁻) enhance radical generation via Cl•/Cl2^•− formation but may scavenge SO4^•− at high concentrations (>1 mM), producing less reactive ClO⁻ . Carbonate (CO3^2−) significantly inhibits reactivity by forming carbonate radicals (CO3^•−) with lower redox potential. Experimental validation requires competitive kinetic models, such as second-order rate constant comparisons (e.g., k(SO4^•− + Cl⁻) = 4.7×10^8 M⁻¹s⁻¹ vs. k(SO4^•− + CO3^2−) = 6.1×10^6 M⁻¹s⁻¹) .
Q. What analytical techniques resolve contradictions in reported degradation byproducts of dipotassium peroxymonosulfate?
Discrepancies arise from differing detection limits and matrix effects. High-resolution LC-MS identifies organic byproducts (e.g., hydroxylated intermediates), while ion chromatography quantifies sulfate (SO4^2−) and potassium (K⁺) ions. Electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) confirms radical species. For inorganic byproducts, O2 evolution during decomposition is monitored via gas chromatography .
Q. Methodological Notes
- Synthesis Optimization : Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds during scale-up .
- Data Contradictions : Cross-validate kinetic models using multiple probes (e.g., methylene blue degradation for radical yield vs. tert-butanol quenching for •OH contribution) .
Properties
IUPAC Name |
dipotassium;5,5-dioxidotetraoxathiolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O6S/c;;1-7(2)5-3-4-6-7/h;;1-2H/q2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURIMTFNETVUBH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S1(OOOO1)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894198 | |
Record name | Peroxysulfuric acid, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid. | |
Record name | Peroxysulfuric acid, potassium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16327 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
10361-76-9 | |
Record name | Dipotassium peroxymonosulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxysulfuric acid, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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